molecular formula C16H17N3O4S B2470615 methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448034-58-9

methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2470615
CAS No.: 1448034-58-9
M. Wt: 347.39
InChI Key: BMSRFILWPUBOHL-UHFFFAOYSA-N
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Description

Methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a sulfonamide group attached to a pyridine ring, which is further connected to a dihydroisoquinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dihydroisoquinoline with a sulfonamide derivative under specific conditions to introduce the sulfonamide group. This is followed by esterification to form the methyl ester. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This includes the use of industrial-grade solvents, catalysts, and automated reaction systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

Methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new chemical transformations.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its structural features, it is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 7-(pyridine-3-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target and context .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 7-(pyridin-3-ylsulfonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-23-16(20)19-8-6-12-4-5-14(9-13(12)11-19)18-24(21,22)15-3-2-7-17-10-15/h2-5,7,9-10,18H,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSRFILWPUBOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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